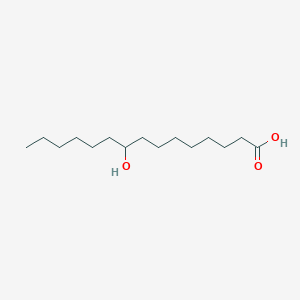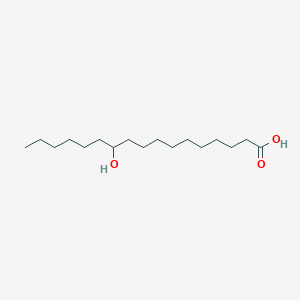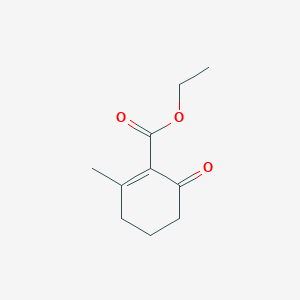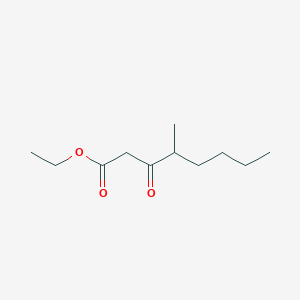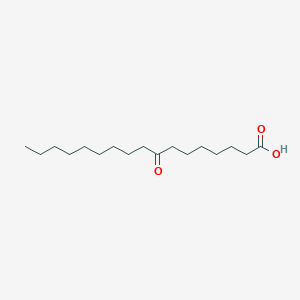
8-Oxoheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxoheptadecanoic acid is a long-chain fatty acid with the molecular formula C17H32O3 It is characterized by the presence of a keto group at the eighth carbon position of the heptadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxoheptadecanoic acid typically involves the oxidation of heptadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-5°C to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions: 8-Oxoheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives such as oximes or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, organic solvents, low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Hydroxylamine, hydrazine, acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxyheptadecanoic acid.
Substitution: Oximes, hydrazones.
Scientific Research Applications
8-Oxoheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 8-Oxoheptadecanoic acid involves its interaction with various molecular targets and pathways. The keto group allows it to participate in redox reactions, influencing cellular metabolism. It can also interact with enzymes involved in fatty acid metabolism, potentially modulating their activity and affecting metabolic processes.
Comparison with Similar Compounds
Heptadecanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
8-Oxohexadecanoic acid: Similar structure but with one less carbon atom, affecting its physical and chemical properties.
3-Oxoheptadecanoic acid: Keto group at a different position, leading to different reactivity and applications.
Uniqueness: 8-Oxoheptadecanoic acid is unique due to the specific position of the keto group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Properties
IUPAC Name |
8-oxoheptadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17(19)20/h2-15H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAJEZXUJVXAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B8223298.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223304.png)
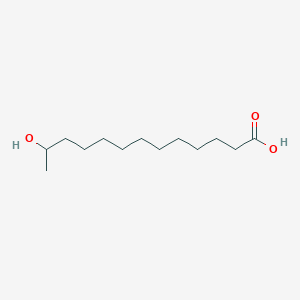
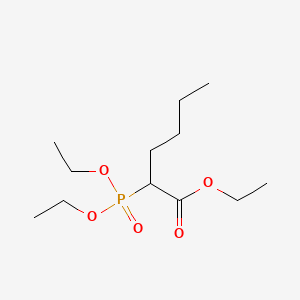
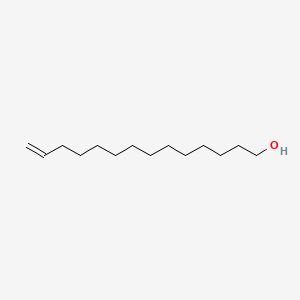
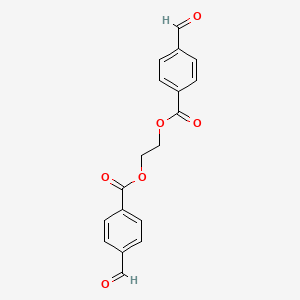
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223354.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223364.png)
![5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene](/img/structure/B8223372.png)
